[2-(4-ethoxyanilino)-2-oxoethyl] N,N-diethylcarbamodithioate
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Overview
Description
[2-(4-ethoxyanilino)-2-oxoethyl] N,N-diethylcarbamodithioate: is a complex organic compound characterized by its unique structure, which includes an ethoxyaniline group and a diethylcarbamodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-ethoxyanilino)-2-oxoethyl] N,N-diethylcarbamodithioate typically involves a multi-step process. One common method includes the reaction of 4-ethoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with N,N-diethylcarbamodithioic acid under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
[2-(4-ethoxyanilino)-2-oxoethyl] N,N-diethylcarbamodithioate: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
[2-(4-ethoxyanilino)-2-oxoethyl] N,N-diethylcarbamodithioate: has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(4-ethoxyanilino)-2-oxoethyl] N,N-diethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
[2-(4-ethoxyanilino)-2-oxoethyl] N,N-diethylcarbamodithioate: can be compared with similar compounds such as dichloroanilines and other aniline derivatives. These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of ethoxyaniline and diethylcarbamodithioate moieties in This compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
List of Similar Compounds
Properties
IUPAC Name |
[2-(4-ethoxyanilino)-2-oxoethyl] N,N-diethylcarbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S2/c1-4-17(5-2)15(20)21-11-14(18)16-12-7-9-13(10-8-12)19-6-3/h7-10H,4-6,11H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOCYGSTBJFYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)NC1=CC=C(C=C1)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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